molecular formula C9H8Cl2N2O2 B13818987 Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester

Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester

Cat. No.: B13818987
M. Wt: 247.07 g/mol
InChI Key: WFLLLIXHIJPUCA-MDWZMJQESA-N
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Description

Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative and can be used as an intermediate in various chemical syntheses. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor in the synthesis of certain drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester typically involves the reaction of p-Anisidine with Ethyl 2-chloroacetoacetate . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit or activate specific enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry, sets it apart from similar compounds.

Properties

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

methyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3/b13-8+

InChI Key

WFLLLIXHIJPUCA-MDWZMJQESA-N

Isomeric SMILES

COC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl

Canonical SMILES

COC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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